(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol
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Overview
Description
(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol: is a complex organic compound belonging to the piperidine family. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its chiral centers at the 3rd and 5th carbon atoms, as well as a phenyl group attached to the piperidine ring.
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as amino acids, to build the piperidine ring.
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to induce asymmetry during the synthesis process.
Reduction of Ketones: Converting ketones to piperidines through reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods:
Batch Production: Conducting the synthesis in controlled batches to ensure consistency and quality.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance production efficiency and scalability.
Chemical Reactions Analysis
(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol: undergoes various types of chemical reactions:
Oxidation: Converting the compound to its corresponding ketone or amine oxide.
Reduction: Reducing the compound to form simpler derivatives.
Substitution Reactions: Replacing one or more hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.
Major Products Formed:
Oxidation Products: Piperidin-4-one derivatives.
Reduction Products: Piperidin-4-ol derivatives.
Substitution Products: Various substituted piperidines depending on the reagents used.
Scientific Research Applications
(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.
Industry: Employed in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Binding to enzymes or receptors involved in biological processes.
Pathways: Modulating signaling pathways related to disease states or physiological functions.
Comparison with Similar Compounds
(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Piperidine derivatives, such as piperidin-4-ol and its various substituted analogs.
Uniqueness: The presence of chiral centers and the phenyl group contribute to its distinct chemical and biological properties.
This compound's unique structure and properties make it a valuable subject of study in various scientific fields. Its applications in chemistry, biology, medicine, and industry continue to expand, offering new opportunities for research and development.
Properties
IUPAC Name |
(3R,5R)-3,5-dimethyl-4-phenylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-8-14-9-11(2)13(10,15)12-6-4-3-5-7-12/h3-7,10-11,14-15H,8-9H2,1-2H3/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXAJUZJHQALQU-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(C1(C2=CC=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H](C1(C2=CC=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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